molecular formula C9H11F2N3O B2752115 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034417-87-1

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one

Cat. No.: B2752115
CAS No.: 2034417-87-1
M. Wt: 215.204
InChI Key: HQXWUJRSRFCLPC-UHFFFAOYSA-N
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Description

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazinone core substituted with a difluoropyrrolidine moiety, which imparts distinct chemical and biological properties.

Mechanism of Action

Preparation Methods

The synthesis of 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,3-difluoropyrrolidine with 1-methylpyrazin-2-one under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases like diabetes and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Comparison with Similar Compounds

When compared to similar compounds, 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one stands out due to its unique difluoropyrrolidine substitution, which enhances its chemical stability and biological activity. Similar compounds include:

Properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O/c1-13-5-3-12-7(8(13)15)14-4-2-9(10,11)6-14/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXWUJRSRFCLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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